3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of a related compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been reported. Its molecular formula is C10H7ClO3, with an average mass of 210.614 Da and a monoisotopic mass of 210.008377 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cross-coupling reactions with palladium complexes and azides . Additionally, the synthesis of “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” involves a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, “Benzo[d][1,3]dioxol-5-ylboronic acid” has a molecular weight of 165.94 g/mol and a melting point of 226 °C .Scientific Research Applications
Antidiabetic Agent
The benzodioxol derivatives, including 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid , have been characterized and investigated for their potential as antidiabetic agents. In vitro and in vivo studies have shown that these compounds can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a target for diabetes treatment . Notably, certain derivatives have demonstrated potent inhibition with IC50 values in the sub-micromolar range, indicating their effectiveness. Moreover, in vivo experiments using a diabetic mice model revealed significant reductions in blood glucose levels, suggesting the compound’s potential for development into a diabetes medication .
Anticancer Activity
Benzodioxol derivatives have also been explored for their anticancer properties. The compounds have undergone in vitro cytotoxicity assessments across various cancer cell lines. Some derivatives have shown significant activity against cancer cells, with IC50 values ranging from 26 to 65 µM . These findings highlight the compound’s potential as a lead structure for developing new anticancer drugs, warranting further in vivo assessments to evaluate their efficacy and safety .
Organoselenium Chemistry
The structural motif of benzo[d][1,3]dioxole is integral to many natural products and synthetic compounds with pharmaceutical and biological applications. Research into novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been conducted, revealing a wide spectrum of potential applications, including as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators . This underscores the versatility of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid in contributing to the synthesis and evaluation of novel organoselenides.
Synthesis of Cross-Coupled Reactions
This compound can be utilized in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . Such reactions are fundamental in creating complex molecules for pharmaceuticals and materials science, indicating the compound’s importance in synthetic organic chemistry.
Flavouring Substance
Although not directly related to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid , its structural relatives have been synthesized and intended for use as flavouring substances in specific food categories . This application demonstrates the potential of the compound’s derivatives to contribute to the food industry as flavour enhancers.
Pharmaceutical Applications
Compounds with the benzo[d][1,3]dioxol structure have been used in treating conditions such as rheumatic diseases, rheumatoid arthritis, and osteoarthritis . This suggests that 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid could be modified or serve as a precursor for pharmaceuticals targeting these ailments.
Mechanism of Action
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLUFPJEGYDILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653543 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid | |
CAS RN |
1181596-03-1 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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